2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenoxy group, a benzo[d]thiazolyl moiety, and a diethylsulfamoyl group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via sulfonation reactions, often using reagents like diethylamine and sulfur trioxide.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached through nucleophilic substitution reactions, typically using 4-chlorophenol and suitable leaving groups.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired acetamide structure, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diethylsulfamoyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives and reduced benzo[d]thiazole rings.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases, proteases, and other regulatory proteins.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis by binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide: Similar structure but with dimethylsulfamoyl group.
2-(4-bromophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide: Bromine substituent instead of chlorine.
2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]oxazol-2-yl)acetamide: Benzo[d]oxazole ring instead of benzo[d]thiazole.
Uniqueness: The unique combination of the chlorophenoxy group, diethylsulfamoyl group, and benzo[d]thiazole ring in 2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide provides distinct chemical properties and biological activities, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-3-23(4-2)29(25,26)15-9-10-16-17(11-15)28-19(21-16)22-18(24)12-27-14-7-5-13(20)6-8-14/h5-11H,3-4,12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJCTASRMODUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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